molecular formula C25H23N3O7S B2501856 ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-13-2

ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2501856
CAS No.: 851947-13-2
M. Wt: 509.53
InChI Key: ITZHTNLVRDDOMY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a phenyl group, a 3,4,5-trimethoxybenzamido moiety, and an ester functional group. Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous procedures for related compounds (e.g., the preparation of trimethoxy-linked oxazolones and hydrazide derivatives) .

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7S/c1-5-35-25(31)20-16-13-36-23(19(16)24(30)28(27-20)15-9-7-6-8-10-15)26-22(29)14-11-17(32-2)21(34-4)18(12-14)33-3/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZHTNLVRDDOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl group and the trimethoxybenzamido moiety are then introduced through subsequent reactions.

For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently.

Chemical Reactions Analysis

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have bioactive properties that could be useful in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be compared to three classes of analogues:

Trimethoxyphenyl-Linked Heterocycles

Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () share the 3,4,5-trimethoxyphenyl group, which is critical for tubulin-binding activity in anticancer agents. For example:

Property Target Compound Oxazolone Analogue
Core Structure Thieno[3,4-d]pyridazine Oxazol-5(4H)-one
Key Substituents 3,4,5-Trimethoxybenzamido, phenyl 3,4,5-Trimethoxybenzylidene
Potential Bioactivity Receptor modulation (inferred) Tubulin inhibition

The ester group in the target compound may enhance membrane permeability compared to the oxazolone’s rigid planar structure .

Thiophene-Based Derivatives

2-Amino-3-benzoylthiophenes () exhibit allosteric enhancement of adenosine A1 receptors. While the target compound lacks the benzoylthiophene motif, its thieno-pyridazine core could engage in similar π-π stacking interactions.

Crystallographically Characterized Analogues

The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () provides insights into steric and electronic effects of trimethoxy substitutions. Key differences include:

Parameter Target Compound Thiazolo-Pyrimidine
Ring System Thieno-pyridazine Thiazolo-pyrimidine
Substituent Positions 3,4,5-Trimethoxybenzamido 2,4,6-Trimethoxybenzylidene
Density (g/cm³) Not reported 1.387

The 3,4,5-trimethoxy substitution in the target compound may confer stronger hydrogen-bonding capacity compared to the 2,4,6-isomer .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s synthesis may require optimized hydrazide coupling conditions, as described for related N-aroylhydrazine derivatives .
  • Structural Insights : Crystallographic data (e.g., using SHELX software ) are unavailable, limiting conformational analysis.

Biological Activity

Ethyl 4-oxo-3-phenyl-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure includes a thieno[3,4-d]pyridazine core and various functional groups that suggest potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H21NO6S\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{6}\text{S}

This structure features:

  • A thieno[3,4-d]pyridazine core.
  • A phenyl group.
  • A trimethoxybenzamido moiety.

Research indicates that this compound may function as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. Dysregulation of these enzymes is often linked to diseases such as cancer. Preliminary studies suggest that this compound exhibits inhibitory activity against specific kinases involved in these pathways .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Antibacterial Activity :
    • The compound's derivatives were screened for antibacterial properties using the paper disk diffusion method against various bacterial strains. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain modifications in the side chains significantly enhanced antibacterial activity .
    CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
    4a25 µg/mL25 µg/mL≥200 µg/mL≥200 µg/mL
    4b12.5 µg/mL12.5 µg/mL100 µg/mL≥200 µg/mL
  • Kinase Inhibition :
    • This compound has shown promising results in inhibiting specific kinases involved in cancer pathways. This suggests potential therapeutic applications in oncology .

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound's derivatives to assess their kinase inhibitory activities and antibacterial properties. The findings demonstrated that structural modifications could significantly enhance both activities.

Example Case Study

In a comparative study of various thienopyridine derivatives:

  • Modifications at the C4 position with electron-withdrawing groups generally reduced antibacterial activity against Gram-negative bacteria.
  • Conversely, introducing certain functional groups at C3 enhanced both antibacterial and kinase inhibitory activities .

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